1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” would depend on its chemical structure and the conditions under which the reactions are carried out. Fluorinated compounds are known to participate in various types of reactions, including nucleophilic substitutions and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and spectral properties .Scientific Research Applications
Structural and Spectral Studies
- Structural Analysis : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, was studied for its structural properties using a combination of experimental and theoretical methods. This research emphasized the significance of such compounds in understanding the molecular structure and electronic properties (Viveka et al., 2016).
Synthesis and Chemical Reactions
- Synthesis Techniques : Research on the synthesis of various pyrazole derivatives, including carboxylic acid forms, has been conducted. These studies involve complex chemical reactions, providing insights into efficient synthesis methods for such compounds (Li-fen, 2013).
- Chemical Functionalization : Investigations into the functionalization reactions of pyrazole-3-carboxylic acid derivatives have been performed. These studies are vital for understanding how chemical modifications can alter the properties of pyrazole compounds for potential applications (Yıldırım et al., 2005).
Biological and Pharmaceutical Studies
- Antifungal Activity : Research into the antifungal properties of pyrazole derivatives, including those similar to 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has been conducted. These studies help in understanding the potential of these compounds in developing new antifungal agents (Du et al., 2015).
Material Science Applications
- Crystallography and Solid-State Chemistry : Investigations into the crystal structures and solid-state properties of pyrazole derivatives have been carried out. These studies contribute to the field of material science, particularly in understanding the crystalline forms of such compounds (Kumarasinghe et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like “1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” could involve exploring its potential applications in various fields, such as medicine or materials science. Further studies could also investigate its biological activity and potential uses as a synthetic intermediate .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBXTZNSOMPKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
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